molecular formula C15H16N2O B2628556 2-amino-N-benzhydrylacetamide CAS No. 63628-88-6

2-amino-N-benzhydrylacetamide

Cat. No. B2628556
CAS RN: 63628-88-6
M. Wt: 240.306
InChI Key: LHHLBENYRHCCQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-amino-N-benzhydrylacetamide” could not be found in the available sources .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the available sources .

Scientific Research Applications

Stereoselective Intestinal Transport

2-amino-N-benzhydrylacetamide, referenced through its derivative N-[4-[[(2,4-diamino-6-pterdinyl)methyl]amino]benzoyl]-l/d-glutamic acid (l/d-AMT), has been part of investigational studies for its oral uptake and safety. The studies, particularly focusing on l/d-AMT, have demonstrated stereoselective absorption of enantiomers, hinting at the involvement of proton-coupled folate transporter (PCFT) in the mechanism of intestinal absorption. These findings underline the potential of such compounds in medical applications, particularly due to their enantiomer-specific interactions and absorptive properties in biological systems (Menter et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “2-amino-N-benzhydrylacetamide” are not specified in the available sources .

Future Directions

The future directions for “2-amino-N-benzhydrylacetamide” are not specified in the available sources .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to its amino and amide functional groups . These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity .

Cellular Effects

Preliminary studies suggest that the compound may have antiproliferative activities against certain cell lines .

Molecular Mechanism

The molecular mechanism of action of 2-amino-N-benzhydrylacetamide is not well-defined . It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future studies should focus on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models . Future studies should investigate how the effects of the compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-amino-N-benzhydrylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHLBENYRHCCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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